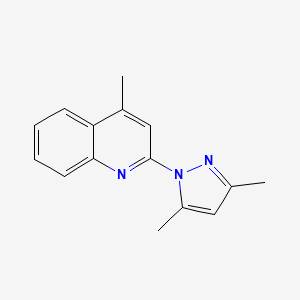![molecular formula C10H10N4 B5606938 6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine](/img/structure/B5606938.png)
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine" often involves multi-step chemical reactions that carefully build the heterocyclic framework. For example, the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors was accomplished via a Schmidt reaction followed by demethylation, demonstrating a complex synthesis pathway for related compounds (Guzikowski et al., 1997).
Molecular Structure Analysis
The molecular structure of "this compound" and its analogs can be elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the reassignment of compounds initially reported as 4,5-dihydro-3H-1-benzazepin-5-ols to 2,3,4,5-tetrahydro-2,5-epoxy-1H-1-benzazepines was confirmed by single-crystal X-ray structure determination (Anastasiou et al., 1993).
Chemical Reactions and Properties
The chemical reactivity of "this compound" encompasses a range of reactions, including cyclization, nucleophilic substitution, and more. These reactions are pivotal for the synthesis of novel compounds with potential biological activity. For example, novel heterocycles were prepared by the intramolecular 1,3-dipolar cycloaddition reaction, showcasing the compound's ability to undergo complex chemical transformations (Lee et al., 2003).
Physical Properties Analysis
The physical properties of "this compound" such as melting point, solubility, and stability, are crucial for its handling and application in further chemical processes or pharmacological studies. These properties can be determined using standard laboratory techniques and are essential for the compound's characterization.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are fundamental aspects that influence the compound's utility in synthesis and potential biological applications. Studies such as those by Nagamatsu et al. (1993) explore the cyclization methods and inhibitory activities, contributing to our understanding of the compound's chemical behavior (Nagamatsu et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
Cyclization Methods and Mesoionic Compounds : A study by Nagamatsu et al. (1993) explored the synthesis of 2-substituted 1-acetoxy-6-acetyl-5,6-dihydro-4H-imidazo[1,2′:1,6]pyrimido[5,4-d][1]benzazepines and related mesoionic compounds, including 5,6-dihydro-4H-thiazolo[3′,2′:1,6]pyrimido[5,4-d][1]benzazepine, through the cyclization of N-(6,7-dihydro-5H-pyrimido[5,4-d][1]benzazepin-4-yl)amino acids (Nagamatsu et al., 1993).
Intramolecular 1,3-Dipolar Cycloaddition : Lee et al. (2003) synthesized 4H-tetrazolo[1,5-a][1]benzazepines by the intramolecular 1,3-dipolar cycloaddition reaction of azidophenylcyanomethyl compounds (Lee et al., 2003).
Potential Therapeutic Applications
- Blood Platelet Aggregation Inhibition : Nagamatsu et al. (1993) also investigated the inhibitory activities of various heterocycles against collagen-induced aggregation of rabbit blood platelets in vitro. Some compounds exhibited significantly more potent activity compared to aspirin (Nagamatsu et al., 1993).
Structural Analysis and Characterization
- NMR Spectra Assignment : The total assignment of the 1H NMR spectrum of 6,7-dihydro-5H-indolo[1,7-ab][1]benzazepine and related compounds was performed by Hallberg et al. (1983), providing detailed insights into the molecular structure and characteristics (Hallberg et al., 1983).
Anticonvulsant and Antimicrobial Activities
- Anticonvulsant and Antimicrobial Properties : Zhang et al. (2013) synthesized novel benzotriazoloazepine derivatives, showing initial promise in anticonvulsant activities. Peesapati and Venkata (2002) also reported on the synthesis of benzocycloheptene derivatives with notable antibacterial activity (Zhang et al., 2013); (Peesapati & Venkata, 2002).
Additional Research Findings
- Fragmentation Patterns in Mass Spectrometry : Vishwakarma et al. (1983) examined the electron impact-promoted mass spectral fragmentation of indolo[1,7-ab][1]benzazepine and its derivatives, contributing to the understanding of its molecular behavior under mass spectrometry analysis (Vishwakarma et al., 1983).
Propiedades
IUPAC Name |
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-6-9-8(4-1)5-3-7-14-10(9)11-12-13-14/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVFNELOOIFGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NN=NN3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5606863.png)
![4-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N,N,5,6-tetramethyl-2-pyrimidinamine](/img/structure/B5606870.png)
![1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5606876.png)
![N-(3-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5606888.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5606897.png)
![1-[(2-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606899.png)
![3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5606902.png)


![4-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5606912.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5606917.png)

![4-(4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5606922.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B5606927.png)